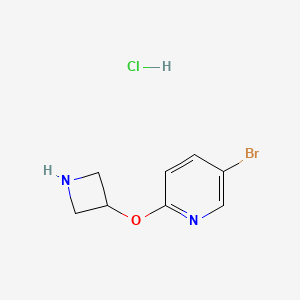

2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-5-bromopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWQXKJDSUFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling Approach

A robust and common method involves palladium-catalyzed coupling between a bromopyridine and an azetidin-3-ol derivative:

Catalyst and Conditions:

Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)2Cl2, with bases such as sodium carbonate or sodium hydrogen carbonate, in solvents like toluene, tetrahydrofuran (THF), or mixtures of toluene/ethanol/water. The reaction is conducted under reflux or microwave irradiation for enhanced yields.Reaction Mechanism:

The palladium catalyst facilitates the formation of a C–O bond between the azetidin-3-ol oxygen and the 2-position of the bromopyridine ring via oxidative addition, transmetallation, and reductive elimination steps.Yields and Purification:

Yields reported for similar coupling reactions are in the range of 60–75%, with purification by silica gel chromatography or recrystallization. The final product is isolated as a white or pale solid.

Alternative Nucleophilic Substitution

In some protocols, the azetidin-3-ol acts as a nucleophile in a substitution reaction on a suitably activated 2-halopyridine intermediate:

Activation of Pyridine Ring:

The 2-position of the pyridine ring is activated by the presence of bromine at the 5-position and the electron-withdrawing nature of the pyridine nitrogen, facilitating nucleophilic attack.Reaction Conditions:

The reaction is carried out in polar aprotic solvents such as DMF or DMSO, often with a base to deprotonate the azetidin-3-ol and promote nucleophilicity.Salt Formation:

Post-reaction, the free base is treated with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt, which precipitates out.

Representative Reaction Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 5-Bromopyridine hydrochloride, Na2CO3, Pd(PPh3)4, toluene, reflux 10 h | 70–75 | Formation of intermediate bromopyridine derivative |

| 2 | Azetidin-3-ol, base (Na2CO3), Pd(dppf)2Cl2, THF, reflux or microwave irradiation | 60–70 | Coupling to form 2-(azetidin-3-yloxy)-5-bromopyridine |

| 3 | HCl in ether or methanol, room temperature | >90 | Conversion to hydrochloride salt, improved stability |

Research Findings and Optimization Notes

Catalyst Selection:

Pd(dppf)2Cl2 has been found to provide better catalytic efficiency and selectivity compared to Pd(PPh3)4 in some cases, reducing side reactions.Base Effects:

Sodium carbonate is preferred due to its mild basicity and compatibility with palladium catalysts, minimizing degradation of sensitive azetidine rings.Solvent Effects:

Mixed solvent systems (e.g., toluene/ethanol/water) improve solubility of reactants and facilitate better reaction kinetics.Microwave-Assisted Synthesis:

Microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving yields.Salt Formation: The hydrochloride salt form enhances the compound’s crystallinity and shelf-life, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.

Coupling Reactions: The azetidine ring can be functionalized further through coupling reactions such as the Suzuki–Miyaura cross-coupling.

Common Reagents and Conditions

Common reagents for these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Boronic Acids: For Suzuki–Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride serves as a valuable building block in drug discovery. Its structural properties allow for further functionalization, which can lead to the development of new pharmaceutical agents targeting various diseases, including cancer and bacterial infections. Research indicates that compounds containing both azetidine and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity is attributed to the presence of the bromine atom, which acts as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the formation of diverse derivatives through reactions with various nucleophiles .

Biological Studies

In biological studies, 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride is investigated for its interactions with specific enzymes and receptors. Initial findings suggest it may exhibit promising interactions with proteins involved in signaling pathways relevant to cancer and inflammation . Interaction studies often employ molecular docking simulations and in vitro assays to evaluate binding affinities.

Case Studies and Research Findings

Several studies have documented the potential therapeutic applications of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride:

- Anticancer Activity : Preliminary investigations have shown that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, suggesting its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Compounds with Azetidin-3-yloxy and Halogen/Functional Group Substitutions

Key Observations :

- Bromine vs.

- Positional Isomerism : The 5-(azetidin-3-yloxy)-2-bromo isomer (Table 1, Row 3) may exhibit distinct reactivity due to electronic effects from the shifted azetidine-oxy group .

- Methyl Substitution : Addition of a methyl group at position 3 (Table 1, Row 4) introduces steric hindrance, which could interfere with target binding in enzyme inhibitors .

Table 2: Cytotoxic Activity of 5-Bromo-Substituted Analogues

| Compound | Cancer Cell Line Tested | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5-Bromo-1,4-dihydropyridine (Compound 7c) | DLDI, MCF-7 | 32–43 | |

| 2-(Azetidin-3-yloxy)-5-bromopyridine HCl | Not reported | N/A | — |

Key Observations :

- While 5-bromo-1,4-dihydropyridine derivatives show potent cytotoxicity (IC₅₀ ~32 nM), the biological activity of 2-(azetidin-3-yloxy)-5-bromopyridine HCl remains underexplored in the provided evidence .

- The azetidine-oxy group may modulate solubility or target engagement compared to dihydropyridine cores.

Key Observations :

- The hydrochloride salt form of 2-(azetidin-3-yloxy)-5-bromopyridine improves solubility compared to neutral analogues like pyrazole-substituted derivatives .

- Limited supplier availability (2 suppliers) suggests niche research use, whereas discontinued analogues (e.g., CymitQuimica’s product ) highlight supply chain challenges.

Biological Activity

2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom on a pyridine ring, linked to an azetidine ring via an ether linkage. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₃O |

| Molecular Weight | 232.06 g/mol |

| CAS Number | 2682114-31-2 |

The biological activity of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions and disorders.

Biological Activity Data

Recent studies have explored the biological activity of this compound across various assays:

Antimicrobial Activity

In vitro studies have shown that 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride exhibits selective antibacterial properties against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

Anticancer Activity

Preliminary evaluations indicate that the compound may possess cytotoxic effects against certain cancer cell lines. For example, tests on human breast cancer cell lines demonstrated significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 10 |

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride on breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Neuropharmacological Assessment : Research focusing on its interaction with nAChRs revealed that the compound acts as a partial agonist, which may lead to antidepressant-like effects in animal models . This highlights its potential therapeutic applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride, and what critical intermediates should be monitored?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with bromopyridine precursors. Key intermediates include 5-bromo-2-hydroxypyridine and protected azetidine-3-ol derivatives. For example, intermediates like 2-[(azetidin-3-yloxy)methyl]-1,3,4-oxadiazole derivatives (similar to ) are critical for ensuring regioselectivity. Monitoring via HPLC or TLC at stages like azetidine ring functionalization and final hydrochloride salt formation is essential . Evidence from Enamine Ltd. () suggests that dihydrochloride salts of analogous compounds require careful pH control during precipitation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the azetidine ring’s connectivity and bromopyridine substitution pattern. NIST data ( ) emphasizes referencing standard spectra for bromine-induced splitting patterns.

- X-ray Crystallography : As demonstrated in for a related bromopyridine-oxadiazole compound, crystallography resolves stereochemical ambiguities in the azetidine moiety.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .

Q. What are the solubility properties and stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt form () enhances water solubility, but polar aprotic solvents (e.g., DMSO, DMF) are preferred for experimental stock solutions. NIST data ( ) recommends testing solubility gradients via UV-Vis spectroscopy.

- Stability : Store at -20°C under inert gas (argon/nitrogen) to prevent azetidine ring hydrolysis (common in basic conditions). Stability assays using accelerated degradation studies (40°C/75% RH for 1 week) can identify decomposition pathways .

Advanced Research Questions

Q. How can researchers address challenges related to the stability of the azetidine ring during synthesis?

- Methodological Answer : The azetidine ring’s strain makes it prone to ring-opening under acidic or nucleophilic conditions. Strategies include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups during coupling reactions (analogous to ).

- Low-Temperature Reactions : Conduct reactions at 0–5°C to minimize thermal degradation ().

- Post-Synthesis Stabilization : Formulate as a hydrochloride salt () to reduce reactivity .

Q. What strategies optimize the coupling reaction between azetidine derivatives and bromopyridine precursors?

- Methodological Answer :

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) for Buchwald-Hartwig amination or Ullmann coupling ().

- Solvent Optimization : Use DMF or THF to balance reactivity and solubility ().

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for azetidine-pyridine couplings (). Monitor reaction progress via in-situ IR to detect intermediate formation .

Q. How can computational methods predict biological targets for 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries, leveraging the bromopyridine’s halogen-bonding potential ().

- QSAR Modeling : Correlate structural features (e.g., azetidine ring size, bromine position) with activity data from PubChem () to predict targets.

- Metabolic Pathway Analysis : Tools like MetaCore can identify pathways disrupted by similar heterocyclic compounds () .

Q. How should researchers analyze contradictory data in reaction yields reported across different synthetic methods?

- Methodological Answer :

- Control Experiments : Replicate methods under identical conditions (solvent purity, catalyst batch) to isolate variables ().

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., azetidine ring-opened species) that may reduce yield ().

- Statistical Analysis : Apply ANOVA to compare yields from orthogonal routes (e.g., nucleophilic substitution vs. cross-coupling) (). Contradictions often arise from unoptimized protecting groups or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.